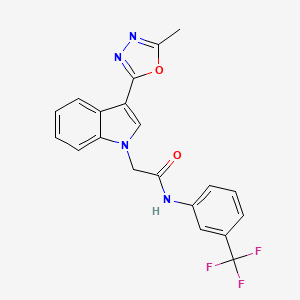

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound is a hybrid heterocyclic molecule combining an indole core with a 1,3,4-oxadiazole ring and a trifluoromethylphenyl acetamide moiety. The indole scaffold is known for its bioactivity in targeting cancer and neurological pathways , while the 1,3,4-oxadiazole ring enhances metabolic stability and ligand-receptor interactions . Synthesis typically involves cyclization of indole-3-acetic hydrazide derivatives with carbon disulfide or coupling reactions with activated acetamide intermediates .

Properties

IUPAC Name |

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)16-10-27(17-8-3-2-7-15(16)17)11-18(28)24-14-6-4-5-13(9-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLIBZGZYPVNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of oxadiazole and indole, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a trifluoromethyl phenyl group. The structural features contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16F3N3O |

| Molecular Weight | 353.34 g/mol |

| CAS Number | Not available |

Recent studies have highlighted the mechanisms through which oxadiazole derivatives exert their biological effects. The compound is believed to inhibit key enzymes involved in cancer cell proliferation:

- Inhibition of HDAC (Histone Deacetylase) : Compounds containing oxadiazole rings have shown significant HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells .

- Targeting EGFR and COX-2 : The compound has been evaluated for its potential as an epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitor, both of which are important targets in cancer therapy .

Anticancer Activity

Research indicates that the compound exhibits cytotoxic properties against various cancer cell lines, including:

- HCT116 (human colorectal carcinoma)

- A549 (human lung adenocarcinoma)

- A375 (human melanoma)

The cytotoxicity was assessed using MTT assays, demonstrating significant inhibition of cell viability at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the indole and oxadiazole moieties can enhance or diminish its efficacy. For instance:

- Substitution patterns on the indole ring significantly affect the potency against specific cancer types.

- The presence of the trifluoromethyl group has been associated with increased lipophilicity, enhancing membrane permeability and bioavailability .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Indole-Based Oxadiazoles : A series of indole-based 1,3,4-oxadiazoles were synthesized and screened for anticancer properties. The results indicated that specific substitutions led to enhanced activity against cancer cell lines .

- Mechanism-Based Approaches : Research has shown that hybridization of oxadiazoles with other pharmacophores can target multiple pathways in cancer cells, leading to improved therapeutic outcomes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as anticancer agents. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms.

Case Study: Antitumor Efficacy

Research indicates that compounds containing the oxadiazole structure exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives synthesized from oxadiazoles have shown promising results against breast cancer (MCF-7) and leukemia cell lines, demonstrating their potential as effective chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(5-chloro-indol-3-yl)-oxadiazole | MCF-7 | 0.67 | |

| 5-(trifluoromethyl)-oxadiazole derivative | K562 | 0.80 |

Mechanisms Identified:

- Inhibition of Thymidine Phosphorylase: Some derivatives have shown higher inhibition rates compared to standard drugs like adriamycin.

- Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cancer cells.

Other Biological Activities

Beyond its anticancer properties, this compound may possess additional biological activities:

Antimicrobial Properties

Preliminary studies indicate that oxadiazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures may also exert anti-inflammatory effects by modulating inflammatory pathways, although specific studies on this compound are still limited.

Chemical Reactions Analysis

1.1. Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is typically synthesized via cyclization of hydrazide intermediates. For example:

-

Hydrazide cyclization : Heating hydrazide derivatives (e.g., N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide) with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux yields the 5-mercapto-1,3,4-oxadiazole intermediate .

-

Subsequent functionalization : The thiol group undergoes nucleophilic substitution with chloroacetamide derivatives (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) in acetone using potassium carbonate (K₂CO₃) as a base .

Reaction Conditions Table

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol, reflux | 5-mercapto-oxadiazole | 75–85% |

| Substitution | Chloroacetamide, K₂CO₃, acetone | Target compound | 60–70% |

2.1. Indole Core

-

Electrophilic substitution : The indole nitrogen facilitates alkylation or acylation at the 1-position, as seen in the introduction of the acetamide side chain .

-

π-π stacking : The aromatic system participates in non-covalent interactions with biological targets, such as enzyme active sites .

2.2. 1,3,4-Oxadiazole Ring

-

Nucleophilic attack : The oxadiazole’s nitrogen atoms stabilize transition states during enzyme inhibition (e.g., thymidine phosphorylase) .

-

Hydrogen bonding : Oxygen and nitrogen atoms engage in H-bonding with residues like Ser/Thr in kinases .

2.3. Trifluoromethyl Phenyl Group

-

Electron-withdrawing effects : Enhances metabolic stability and binding affinity to hydrophobic pockets .

-

Resistance to oxidation : The C–F bond remains intact under physiological conditions, contributing to prolonged half-life .

3.1. Enzyme Inhibition

The compound and its analogs exhibit potent inhibition of cancer-related enzymes:

Enzyme Inhibition Data Table

3.2. Anticancer Activity

-

Cytotoxicity : Structural analogs show IC₅₀ values of 1.18–5.13 µM against breast (MCF-7), liver (HEPG2), and colon (HCT-116) cancer cell lines .

-

Apoptosis induction : Activation of caspase-3/7 pathways via ROS generation .

Comparative Reactivity of Structural Analogs

Structural Analogs Comparison Table

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Groups : The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins, as seen in molecular docking studies .

- Metabolic Stability : Oxadiazole-containing compounds exhibit longer half-lives (t1/2 > 6 hours) compared to thiadiazole analogs (t1/2 ~3 hours) due to resistance to oxidative metabolism .

- Synthetic Scalability : NaH/DMF-mediated couplings offer reproducibility for gram-scale synthesis , whereas TFAA-based routes require careful handling of corrosive reagents .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between indole derivatives and oxadiazole precursors. For example, a substituted indole (e.g., 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole) can be reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone. Subsequent coupling with 3-(trifluoromethyl)aniline under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the target compound. Catalytic systems like pyridine and zeolite (Y-H) at 150°C have been used to optimize reaction efficiency .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the indole, oxadiazole, and trifluoromethylphenyl moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtained .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Antiproliferative activity can be assessed using MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa). Enzyme inhibition studies (e.g., kinase or protease assays) should employ fluorometric or colorimetric substrates. Antioxidant potential is typically evaluated via DPPH radical scavenging or FRAP assays. Dose-response curves (IC₅₀ values) and selectivity indices (normal cell lines) are critical for validating efficacy .

Advanced Research Questions

Q. How can statistical experimental design optimize synthetic yield and purity?

- Methodological Answer : Response Surface Methodology (RSM) or fractional factorial designs can identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) may reveal that reaction time and catalyst concentration have interactive effects on yield. Pareto charts and ANOVA help prioritize factors, while desirability functions maximize yield (>80%) and minimize byproducts .

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Contradictions may arise from variations in assay protocols (e.g., cell passage number, incubation time). Validate results using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation). Cross-reference with computational models (e.g., molecular docking to confirm target binding) and replicate experiments under standardized conditions. Meta-analyses of published IC₅₀ values can identify outliers .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl on oxadiazole, trifluoromethyl → nitro on phenyl). Test derivatives against a panel of biological targets to map pharmacophore requirements. Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict activity trends. Co-crystallization with target proteins (e.g., kinases) provides atomic-level SAR insights .

Q. How can quantum chemical calculations guide reaction mechanism studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in the synthesis pathway. Intrinsic Reaction Coordinate (IRC) analysis verifies reaction pathways, while Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., charge transfer in oxadiazole formation). Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. What methodologies confirm target engagement in cellular environments?

- Methodological Answer : Use photoaffinity labeling with a biotinylated probe followed by streptavidin pull-down and LC-MS/MS to identify binding proteins. Cellular Thermal Shift Assay (CETSA) monitors target stabilization upon compound treatment. CRISPR-Cas9 knockout of the putative target gene can validate functional dependency in activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.